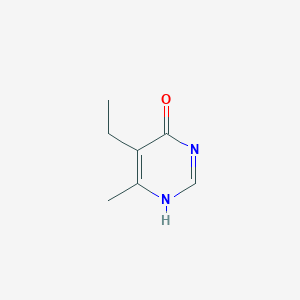

5-Ethyl-6-methylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Pyrimidinol, 5-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position on the pyrimidine ring, along with a hydroxyl group at the 4th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-thio-6-methyluracil with ethyl acetoacetate in the presence of sodium methoxide and methanol. The reaction mixture is heated and then treated with glacial acetic acid to precipitate the product . Another method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation under reduced pressure are common practices to ensure high-quality production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Pyrimidinol, 5-ethyl-6-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.

Major Products Formed:

Oxidation: Formation of 4-pyrimidinone derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the potential of 5-Ethyl-6-methylpyrimidin-4(3H)-one as an antiparasitic agent. Research indicates that derivatives of this compound exhibit significant activity against Leishmania species, which are responsible for leishmaniasis—a parasitic disease affecting millions globally. The mechanism involves binding to specific targets within the parasite, disrupting its metabolic processes and leading to cell death .

Antiviral Properties

There is growing interest in the antiviral properties of pyrimidine derivatives, including this compound. Some studies suggest that related compounds can inhibit viral replication mechanisms, making them potential candidates for further development as antiviral medications .

Structure-Activity Relationship Studies

The compound has been subjected to extensive structure-activity relationship (SAR) studies, which aim to identify the most effective modifications that enhance its biological activity. These studies have revealed insights into how variations in the molecular structure influence pharmacological effects, aiding in the design of more potent analogs .

Herbicidal Activity

Research has indicated that this compound and its derivatives possess herbicidal properties. These compounds can inhibit specific enzymes critical for plant growth, making them useful in developing selective herbicides that target unwanted vegetation while sparing crops .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cell signaling and metabolism. This property makes it a valuable tool for biochemical research aimed at understanding cellular processes and disease mechanisms .

Development of Biosensors

Due to its chemical properties, this compound can be utilized in the development of biosensors for detecting specific biomolecules or pathogens. Its ability to form stable complexes with target analytes enhances the sensitivity and specificity of these biosensors .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antiparasitic agent | Disruption of metabolic processes in Leishmania species |

| Antiviral properties | Inhibition of viral replication | |

| Structure-activity relationship studies | Identification of effective modifications | |

| Agrochemical Applications | Herbicidal activity | Inhibition of enzymes critical for plant growth |

| Biochemical Research | Enzyme inhibition studies | Targeting kinases involved in cell signaling |

| Development of biosensors | Forming stable complexes with target analytes |

Case Studies

- Antiparasitic Efficacy : A study published in a leading journal demonstrated that synthesized derivatives of this compound exhibited IC50 values significantly lower than existing treatments for leishmaniasis, indicating a promising direction for future drug development.

- Antiviral Mechanism : Research highlighted a novel mechanism by which pyrimidine derivatives inhibited the replication of HIV-1, showcasing their potential as non-nucleoside reverse transcriptase inhibitors.

- Herbicidal Development : Field trials revealed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield, supporting its application in sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzymes, leading to inhibition. Additionally, its ethyl and methyl groups contribute to the compound’s overall hydrophobic interactions with the target molecules .

Comparación Con Compuestos Similares

2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.

5-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 5th position and hydroxyl groups at the 2nd and 4th positions.

6-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 6th position and hydroxyl groups at the 2nd and 4th positions.

Uniqueness: 4-Pyrimidinol, 5-ethyl-6-methyl- is unique due to the specific positioning of its ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other pyrimidine derivatives. This unique structure allows it to interact differently with biological targets and participate in specific chemical reactions .

Propiedades

Número CAS |

103980-63-8 |

|---|---|

Fórmula molecular |

C7H10N2O |

Peso molecular |

138.17 g/mol |

Nombre IUPAC |

5-ethyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |

Clave InChI |

YFQYHKFLGGGCFR-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=CNC1=O)C |

SMILES isomérico |

CCC1=C(NC=NC1=O)C |

SMILES canónico |

CCC1=C(NC=NC1=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.